![molecular formula C18H21N3O3S B4774074 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide](/img/structure/B4774074.png)
1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide
説明
1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide, also known as MSMP, is a proline-based compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. MSMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 393.49 g/mol.
作用機序
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs), which are involved in the degradation of extracellular matrix and the regulation of intracellular signaling, respectively. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has also been shown to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has also been shown to reduce the production of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in oxidative stress and inflammation.
実験室実験の利点と制限
1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has some limitations, including its relatively high cost and the lack of standardized protocols for its use in various assays. Additionally, 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the research on 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide. One direction is to further elucidate the mechanism of action of 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide and its downstream targets. Another direction is to explore the potential applications of 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more efficient and cost-effective synthesis methods for 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide could facilitate its widespread use in various research applications. Finally, the development of standardized protocols for the use of 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide in various assays could improve the reproducibility and reliability of the results obtained.
科学的研究の応用
1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide is in the treatment of cancer. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. 1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-6-8-16(9-7-14)25(23,24)21-11-3-5-17(21)18(22)20-13-15-4-2-10-19-12-15/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPYJKDWPUIQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



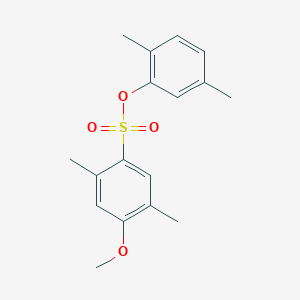


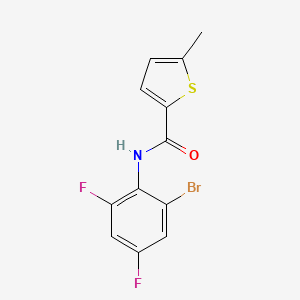
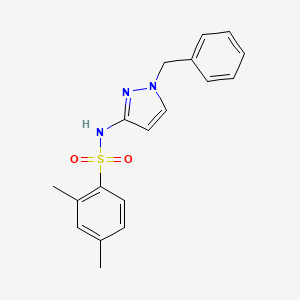
![N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4774025.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4774035.png)
![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)
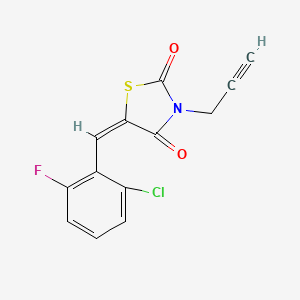
![2-[(butylsulfonyl)amino]benzamide](/img/structure/B4774055.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4774059.png)
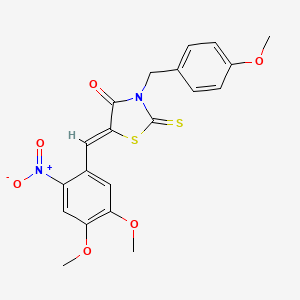
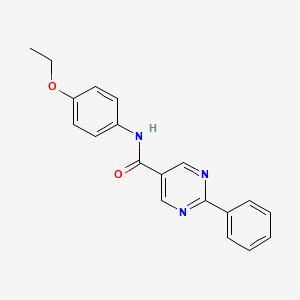
![3-[(4-biphenylyloxy)methyl]piperidine hydrochloride](/img/structure/B4774084.png)